1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine
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Overview
Description
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with cinnamyl, diphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the condensation of cinnamyl chloride with 2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cinnamyl or diphenyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine
- 1-Phenyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine
- 1-Cinnamyl-2,4-diphenyl-3-ethyl-1,2,5,6-tetrahydropyridine
Uniqueness
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
89159-79-5 |
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Molecular Formula |
C27H27N |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-methyl-4,6-diphenyl-1-[(E)-3-phenylprop-2-enyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H27N/c1-22-26(24-15-7-3-8-16-24)19-21-28(27(22)25-17-9-4-10-18-25)20-11-14-23-12-5-2-6-13-23/h2-18,27H,19-21H2,1H3/b14-11+ |
InChI Key |
CCDVZOIKXIOKFM-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)C/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)CC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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